molecular formula C21H20N2O3 B213901 [2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone

[2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone

Cat. No. B213901
M. Wt: 348.4 g/mol
InChI Key: KSMVFWOUIFGDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone, commonly known as MMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a quinoline derivative that possesses a unique chemical structure, making it an interesting target for drug development.

Mechanism of Action

The mechanism of action of MMQ involves the inhibition of several enzymes and proteins that play a crucial role in the development and progression of various diseases. MMQ inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. MMQ also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the death of cancer cells. MMQ has also been shown to inhibit the activity of HIV-1 integrase, which is responsible for the integration of the viral DNA into the host genome.
Biochemical and Physiological Effects:
MMQ has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MMQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MMQ has been shown to inhibit the formation of beta-amyloid protein, which is responsible for the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of MMQ is its ability to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of various diseases. This makes MMQ a potential candidate for drug development. However, one of the major limitations of MMQ is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on MMQ. One of the major areas of research is the development of MMQ derivatives that exhibit better solubility in water. Another area of research is the investigation of the potential of MMQ in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to investigate the safety and efficacy of MMQ in clinical trials.

Synthesis Methods

The synthesis of MMQ involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-4-methoxyquinoline in the presence of triethylamine to obtain 2-(2-methoxyphenyl)-4-quinolylmethanol. The subsequent reaction of this intermediate with morpholine and paraformaldehyde in the presence of acetic acid yields [2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone.

Scientific Research Applications

MMQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MMQ has also been shown to have potential in the treatment of Alzheimer's disease, as it inhibits the formation of beta-amyloid protein, which is responsible for the development of Alzheimer's disease.

properties

Product Name

[2-(2-Methoxyphenyl)-4-quinolyl](morpholino)methanone

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

[2-(2-methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H20N2O3/c1-25-20-9-5-3-7-16(20)19-14-17(15-6-2-4-8-18(15)22-19)21(24)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3

InChI Key

KSMVFWOUIFGDMB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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